2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide - 2034288-10-1

2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Catalog Number: EVT-2969419
CAS Number: 2034288-10-1
Molecular Formula: C16H12F3N5O
Molecular Weight: 347.301
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor developed to address the cutaneous toxicity associated with other Akt inhibitors in clinical trials. It exhibits a 24-fold selectivity between Akt1 and Akt2 isozymes. Hu7691 shows low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potencies. The pharmacokinetic profile and in vivo efficacy of Hu7691 led to approval of its Investigational New Drug application by the National Medical Products Administration. An ultra-performance liquid chromatography-tandem mass spectrometry method was developed and validated to quantify Hu7691 in dog plasma for pharmacokinetic studies.

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, high-affinity, and orally available 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It exhibits high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (5-HT2C and 5-HT2B). APD791 effectively inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation. It also demonstrates potent activity in inhibiting 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and 5-HT-mediated vasoconstriction in rabbit aortic rings. APD791 is metabolized into two active metabolites, APD791-M1 and APD791-M2, in human liver microsomes and dogs.

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

Compound Description: BMS-820132 is a partial glucokinase activator developed as a potential treatment for type 2 diabetes. It was identified through structure-activity relationship studies aimed at mitigating the risk of hypoglycemia associated with full glucokinase activators. BMS-820132 exhibits promising in vivo efficacy and favorable preclinical ADME and safety profiles, leading to its advancement into human clinical trials.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a centrally active positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). CDPPB potentiates glutamate-induced calcium release in cultured rat astrocytes. Analogs of CDPPB, such as VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), have been developed with increased potency and efficacy at the mGluR5 allosteric binding site. Further exploration of CDPPB analogs also revealed compounds that serve as positive allosteric modulators of the mGluR1 subtype, although CDPPB itself shows selectivity for mGluR5. Studies have investigated the effects of CDPPB on dendritic spine plasticity in the medial prefrontal cortex (mPFC) of rats, finding no significant changes in spine density or morphology after repeated administration. In fragile X syndrome, a condition characterized by enhanced mGluR signaling, CDPPB has been investigated as a potential therapeutic agent.

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

Compound Description: VU-71 is a positive allosteric modulator selective for the mGluR1 subtype. It was discovered during structure-activity relationship studies of CDPPB analogs, which were initially focused on mGluR5 potentiation.

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a positive allosteric modulator of mGluR1. Studies suggest that Ro 67-7476, along with other mGluR1 potentiators, acts at a site distinct from that of allosteric antagonists of mGluR1.

Ethyl diphenylacetylcarbamate (Ro 01-6128)

Compound Description: Ro 01-6128 is another positive allosteric modulator of mGluR1. Research suggests that it interacts with a distinct site on the mGluR1 receptor compared to allosteric antagonists.

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

Compound Description: Ro 67-4853 is a positive allosteric modulator of mGluR1. It is suggested to bind to a site on the mGluR1 receptor different from that of allosteric antagonists.

3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (Compound 19)

Compound Description: Compound 19 is a potent glucokinase activator with an EC50 of 27 nM. It demonstrates significant glucose-lowering activity in vivo and was selected as a candidate for preclinical development for the treatment of type 2 diabetes.

3-[[6-(ethylsulfonyl)-3-pyridinyl]oxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(1-methyl-1H-pyrazol-3-yl)benzamide (MK-0941)

Compound Description: MK-0941 is a glucokinase activator that significantly enhances glucose sensing in pancreatic β cells and glucose metabolism in hepatocytes. Preclinical studies have demonstrated its strong glucose-lowering activity in various rodent models of type 2 diabetes and in healthy dogs.

N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides (Series 2a–e)

Compound Description: This series of compounds are celecoxib derivatives synthesized as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents.

3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

Compound Description: Chlorantraniliprole is an insecticide for which pyrolysis studies have been conducted in tobacco. This research examined the distribution and degradation of radiolabeled chlorantraniliprole in both mainstream and sidestream cigarette smoke.

3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: PS200981 is a selective p38 MAP kinase inhibitor identified through high-throughput screening. It exhibits potent inhibition of both p38α and p38β isoforms and demonstrates activity in vivo.

(R)-3-(4-(isobutyl(methyl)-amino)-6-(pyrrolidin-3ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

Compound Description: PS166276 is a potent and selective p38 MAP kinase inhibitor that demonstrates both in vitro and in vivo activity. It exhibits lower cytotoxicity compared to other p38 inhibitors.

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase, investigated for its potential in treating melanoma brain metastases. Its brain distribution is limited, which might impact its efficacy in treating brain metastases.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

Compound Description: LY3009120 is another panRAF inhibitor investigated for its potential use in treating melanoma brain metastases. While its brain distribution is also limited, LY3009120 exhibits superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors.

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

Compound Description: MLN2480 is a panRAF inhibitor with a higher brain distribution compared to other panRAF inhibitors investigated in the study.

Properties

CAS Number

2034288-10-1

Product Name

2,3,4-trifluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

IUPAC Name

2,3,4-trifluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide

Molecular Formula

C16H12F3N5O

Molecular Weight

347.301

InChI

InChI=1S/C16H12F3N5O/c1-24-9(6-12(23-24)13-8-20-4-5-21-13)7-22-16(25)10-2-3-11(17)15(19)14(10)18/h2-6,8H,7H2,1H3,(H,22,25)

InChI Key

FJSNXQDTNFRCED-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C(=C(C=C3)F)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.